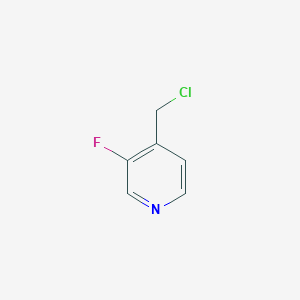

4-(Chloromethyl)-3-fluoropyridine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of chloromethylation reactions . For example, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including the oxidation of 4-methylpyridine into 4-picolinic acid, followed by a series of reactions to produce the target product .Scientific Research Applications

Directed Lithiation and Synthesis

4-Chloro and 4-fluoropyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been ortho-lithiated using n-butyllithium-TMEDA chelate or lithium diiso-propylamide at low temperatures. This process leads to the formation of 3-lithio 4-halopyridines, which can react with various electrophiles to produce diverse 3,4-disubstituted pyridines. These synthons have applications in the synthesis of compounds like naphthyridine, xanthone, coumarin, and analogues of chlotrimazol. Lithiation of 4-fluoropyridine, for instance, directly leads to 3,4-pyridyne, which can be trapped by cycloaddition with furans (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Regioselective Amidomethylation

4-Chloro-3-fluoropyridine can be effectively utilized in regioselective amidomethylation processes. This involves kinetic deprotonation followed by reaction with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which is then converted to 2-aminomethyl analogues. This method is particularly useful for producing compounds like N-Boc analogues in a single step, highlighting its efficiency and scalability (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020).

Synthesis of Fluorinated Pyridines

The synthesis of various fluorinated pyridines has been investigated using 4-halopyridines, including 4-(Chloromethyl)-3-fluoropyridine. For example, fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been used to synthesize different fluorinated pyridines, showcasing the versatility of 4-(Chloromethyl)-3-fluoropyridine in producing a range of fluorinated derivatives (Boudakian, 1981).

Covalent Protein Modification

4-Halopyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been studied for their potential in selective, tunable, and switchable covalent protein modification. This approach is useful for developing chemical probes, with 4-halopyridines acting as quiescent affinity labels requiring catalysis for activation (Schardon, Tuley, Er, Swartzel, & Fast, 2017).

Vibrational Spectroscopy

The vibrational spectra of monosubstituted pyridines, such as 4-(Chloromethyl)-3-fluoropyridine, have been studied, providing insights into their molecular structure. This research helps in understanding the molecular dynamics and characteristics of such compounds (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

properties

IUPAC Name |

4-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVYIGBZCTUZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3-fluoropyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)